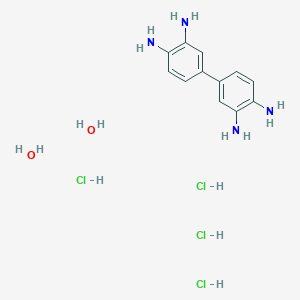

3,3'-Diaminobenzidine tetrahydrochloride dihydrate

Übersicht

Beschreibung

3,3’ Diaminobenzidine Tetrahydrochloride is an organic compound with the chemical formula C12H14N4·4HCl. It is commonly used as a chromogenic substrate in immunohistochemistry and other staining techniques to visualize the presence of antigens or antibodies in biological samples . This compound is known for its high sensitivity and specificity, making it a valuable tool in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,3’ Diaminobenzidine Tetrahydrochloride is prepared by treating 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure, followed by acidic workup . An alternative synthesis route involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid, saponification, and reduction with hydrochloric acid and iron .

Industrial Production Methods: In industrial settings, the production of 3,3’ Diaminobenzidine Tetrahydrochloride typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3,3'-Diaminobenzidin-Tetrahydrochlorid unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Reduktion: Die Verbindung kann mit Salzsäure und Eisen reduziert werden.

Substitution: Verschiedene Substitutionsreaktionen können auftreten, abhängig von den verwendeten Reagenzien und Bedingungen.

Hauptprodukte: Das Hauptprodukt, das aus der Oxidation von 3,3'-Diaminobenzidin-Tetrahydrochlorid entsteht, ist ein dunkelbrauner, unlöslicher Komplex, der zum visuellen Nachweis in der Immunhistochemie verwendet wird .

Wissenschaftliche Forschungsanwendungen

Immunohistochemistry

- Mechanism : DAB is oxidized by hydrogen peroxide in the presence of peroxidases, resulting in a dark brown insoluble precipitate at the site of reaction. This property makes it an excellent choice for visualizing antigen-antibody complexes in tissue sections .

- Applications :

Histological Staining

- Peroxidase Activity Measurement : DAB is used as a histological stain to measure peroxidase activity within tissues. The formation of a visible product allows researchers to assess enzyme activity quantitatively .

- Case Studies :

Detection of Hydrogen Peroxide

- DAB can be used to detect hydrogen peroxide levels in plant cells. This application is crucial for understanding oxidative stress responses and metabolic pathways in plants .

Staining Techniques

- Enhanced Staining : The intensity of DAB staining can be increased by adding metals like nickel or copper during the staining process. This enhancement allows for better visualization under light microscopy .

- Fluorescence In Situ Hybridization (FISH) : DAB has been utilized in FISH techniques to visualize nucleic acids within cells, providing insights into genetic material localization .

- Detection of Iron : A comparative study highlighted the effectiveness of DAB staining techniques for visualizing iron deposits in paraffin-embedded brain tissues from Alzheimer's disease patients .

- Coexpression Studies : Research on coexpression of antigens using DAB demonstrated its versatility as a chromogen for elucidating complex biological interactions within tissues .

- PCR Interference : A study noted that DAB staining could interfere with PCR-based DNA analysis, emphasizing the need for careful consideration when using DAB in molecular applications .

Wirkmechanismus

The mechanism of action of 3,3’ Diaminobenzidine Tetrahydrochloride involves its oxidation by hydrogen peroxide in the presence of peroxidase . This reaction results in the formation of a dark-brown insoluble product, which can be visually detected. The compound serves as a hydrogen donor in the peroxidase reaction, forming an insoluble brown-colored complex .

Vergleich Mit ähnlichen Verbindungen

3,3'-Diaminobenzidin-Tetrahydrochlorid ist aufgrund seiner hohen Sensitivität und Spezifität beim Nachweis von Antigenen und Antikörpern einzigartig . Ähnliche Verbindungen umfassen:

- 3,3',4,4'-Biphenyltetramin-Tetrahydrochlorid

- 3,3',4,4'-Tetraaminobiphenyl-Tetrahydrochlorid

Diese Verbindungen teilen ähnliche chemische Strukturen und Anwendungen, können sich aber in ihrer Reaktivität und ihren spezifischen Verwendungen unterscheiden.

Biologische Aktivität

3,3'-Diaminobenzidine tetrahydrochloride dihydrate (DAB) is an organic compound widely utilized in biological and biochemical research, particularly as a chromogen for detecting peroxidase activity in various applications, including immunohistochemistry and immunoblotting. This article discusses its biological activity, applications, and relevant research findings.

- Chemical Formula : CHClN

- Molecular Weight : 360.10 g/mol

- CAS Number : 868272-85-9

- Solubility : Soluble at 5% (w/v) in water

DAB acts as a substrate for peroxidase enzymes. When oxidized by peroxidase in the presence of hydrogen peroxide, it forms a brown precipitate that can be visualized under a microscope. This reaction is crucial for identifying the presence of specific proteins or antigens in tissue samples.

Applications

- Histological Staining : DAB is primarily used as a histological stain to visualize peroxidase activity in tissues. It allows researchers to localize proteins within cells and tissues.

- Immunohistochemistry : It serves as a chromogen for detecting antigen-antibody complexes, facilitating the study of protein expression in various biological contexts.

- Enzyme Activity Assays : DAB has been employed to measure enzyme activities such as glutamate decarboxylase in rat cerebellar sections .

Case Studies

- Detection of Horseradish Peroxidase :

- Glutamate Decarboxylase Activity :

Comparative Studies

The following table summarizes the effectiveness of DAB compared to other chromogens used in immunohistochemical staining:

| Chromogen | Sensitivity | Stability | Color Intensity | Common Applications |

|---|---|---|---|---|

| 3,3'-Diaminobenzidine (DAB) | High | Moderate | Brown | Immunohistochemistry, Enzyme assays |

| AEC (3-amino-9-ethylcarbazole) | Moderate | High | Red | Immunohistochemistry |

| BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium) | Moderate | High | Blue/Black | In situ hybridization |

Safety and Handling

DAB is classified with hazard statements indicating it may cause cancer and is harmful if inhaled or ingested. Proper laboratory safety protocols should be followed when handling this compound, including the use of gloves and eye protection.

Eigenschaften

IUPAC Name |

4-(3,4-diaminophenyl)benzene-1,2-diamine;dihydrate;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.4ClH.2H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;;;/h1-6H,13-16H2;4*1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIYIGBKSGVJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.O.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167684-17-5, 868272-85-9 | |

| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine tetrahydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167684175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diaminobenzidine tetrahydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3â?²-Diaminobenzidine tetrahydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1,1'-BIPHENYL)-3,3',4,4'-TETRAMINE TETRAHYDROCHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3KH58591V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.